1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride
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Overview
Description
Galegine (hydrochloride) is a guanidine derivative derived from the plant Galega officinalis, commonly known as goat’s rue. This compound has historical significance due to its role in the development of antidiabetic medications. Galegine (hydrochloride) has been studied for its potential therapeutic effects, particularly in the context of diabetes management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galegine (hydrochloride) can be synthesized through various chemical routes. One common method involves the extraction of galegine from Galega officinalis, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the active compound .
Industrial Production Methods: In industrial settings, galegine (hydrochloride) production can be scaled up using biotechnological techniques. For instance, hairy root cultures of Galega officinalis have been induced using Rhizobium rhizogenes strain A4. These cultures are then treated with elicitors like chitosan, salicylic acid, and ultrasonic waves to enhance galegine content .
Chemical Reactions Analysis
Types of Reactions: Galegine (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Galegine can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various derivatives of galegine, which may exhibit different pharmacological activities. For example, hydroxygalegine is a hydroxylated derivative of galegine .
Scientific Research Applications
Galegine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other guanidine derivatives and related compounds.
Biology: Galegine has been studied for its effects on glucose metabolism and insulin sensitivity.
Medicine: The compound has potential antidiabetic properties and has been investigated for its role in managing hyperglycemia.
Industry: Galegine is used in the development of pharmaceuticals and as a research tool in various biochemical studies
Mechanism of Action
Galegine (hydrochloride) exerts its effects primarily through the activation of AMP-activated protein kinase (AMPK). This activation enhances glucose uptake in skeletal muscle and inhibits acetyl-CoA carboxylase, thereby reducing fatty acid synthesis. Additionally, galegine has antibacterial activity, with a minimum inhibitory concentration against Staphylococcus aureus strains .
Comparison with Similar Compounds
Metformin: A widely used antidiabetic drug derived from galegine-like compounds.
Phenformin: Another biguanide derivative with antidiabetic properties, though it was discontinued due to toxicity concerns.
Uniqueness: Galegine (hydrochloride) is unique due to its natural origin from Galega officinalis and its historical significance in the development of modern antidiabetic medications. Unlike metformin and phenformin, galegine itself is not widely used clinically but serves as a valuable research tool and precursor for other therapeutic compounds .
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORPDBRMGGUYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN=C(N)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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